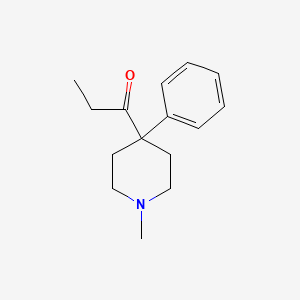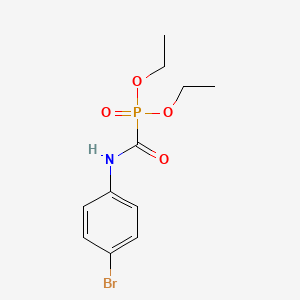![molecular formula C22H36N8 B1660414 3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile CAS No. 76261-54-6](/img/structure/B1660414.png)
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the larger family of tetraazacyclotetradecanes, which are characterized by their four nitrogen atoms within a 14-membered ring structure. These compounds are often used in coordination chemistry due to their strong binding affinity to various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile typically involves the cyclization of an acyclic tetraamine precursor. One common method includes the tetratosylation of an acyclic tetraamine to obtain a tetratoluenesulfonamide compound. This intermediate is then cyclized to form tetratosyl cyclam, which is subsequently detosylated to yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in alkylated or acylated products.
科学的研究の応用
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of molecules with electroactive cavities and as an antioxidant in rubber .
作用機序
The mechanism of action of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming strong bonds that stabilize the complex. This property is particularly useful in applications such as catalysis, where the compound can act as a ligand to facilitate various chemical reactions .
類似化合物との比較
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile can be compared to other similar compounds such as:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound has methyl groups attached to the nitrogen atoms, which can influence its binding properties and reactivity.
Cyclam (1,4,8,11-Tetraazacyclotetradecane): The parent compound without the propanenitrile groups, commonly used in coordination chemistry.
The uniqueness of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile lies in its specific functional groups, which can enhance its binding affinity and selectivity for certain metal ions, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
76261-54-6 |
|---|---|
分子式 |
C22H36N8 |
分子量 |
412.6 g/mol |
IUPAC名 |
3-[4,8,11-tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile |
InChI |
InChI=1S/C22H36N8/c23-7-1-11-27-15-5-16-29(13-3-9-25)21-22-30(14-4-10-26)18-6-17-28(20-19-27)12-2-8-24/h1-6,11-22H2 |
InChIキー |
QZNUDSSYXIZLKI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC#N)CCC#N)CCC#N)CCC#N |
正規SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC#N)CCC#N)CCC#N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B1660332.png)





![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)






